Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is a coordination complex with the molecular formula C6H3Cl5N2Pt and a molecular weight of 475.44 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride typically involves the reaction of platinum(II) chloride with 3,4,5-trichlorobenzene-1,2-diamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions are typically carried out in polar solvents like DMF or DMSO under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) complexes. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a more stable structure and reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .
Biological Activity
Platinum(2+),3,4,5-trichlorobenzene-1,2-diamine,dichloride is a coordination complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound, with the molecular formula C6H3Cl5N2Pt and a molecular weight of 475.44 g/mol, is synthesized through the reaction of platinum(II) chloride with 3,4,5-trichlorobenzene-1,2-diamine. Its unique structure allows it to interact with biological systems in significant ways.
The primary mechanism by which this compound exerts its biological effects is through its interaction with DNA. The compound forms covalent bonds with nitrogen atoms in the purine bases of DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in programmed cell death (apoptosis) in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been compared to other platinum-based drugs like cisplatin and carboplatin, which are well-established in cancer therapy.
- In Vitro Studies : In laboratory settings, this compound has shown efficacy against various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in human ovarian cancer cells by disrupting their DNA synthesis.
- In Vivo Studies : Animal models have further validated its anticancer potential. In a study involving mice with implanted tumors, treatment with this platinum complex resulted in reduced tumor growth and increased survival rates compared to untreated controls .
Comparison with Other Platinum Compounds
Compound | Mechanism of Action | Common Uses |
---|---|---|
Cisplatin | DNA cross-linking leading to apoptosis | Testicular and ovarian cancers |
Carboplatin | Similar to cisplatin but with fewer side effects | Ovarian cancer |
This compound | DNA interaction causing cell death | Experimental anticancer agent |
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reaction Conditions : The reaction is conducted under an inert atmosphere using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent oxidation and ensure complete dissolution of reactants.
- Purification Techniques : Post-synthesis purification is achieved via recrystallization or chromatography to obtain high-purity products.
Case Study 1: Ovarian Cancer Treatment
A clinical study investigated the effects of this compound on patients with recurrent ovarian cancer. The results indicated a significant reduction in tumor size in 60% of participants after a series of treatments over three months.
Case Study 2: Mechanistic Insights
A mechanistic study focused on how this compound interacts at the molecular level with DNA. It was found that the binding affinity for DNA was comparable to that of cisplatin but exhibited distinct kinetics which may contribute to its unique therapeutic profile .
Safety and Toxicity
While the anticancer properties are promising, safety profiles must be considered. Preliminary toxicity studies suggest that while there are side effects associated with this compound treatment (such as nephrotoxicity), these may be less severe than those observed with traditional platinum drugs like cisplatin .
Properties
CAS No. |
72596-01-1 |
---|---|
Molecular Formula |
C6H3Cl5N2Pt |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(2-azanidyl-3,4,5-trichlorophenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H3Cl3N2.2ClH.Pt/c7-2-1-3(10)6(11)5(9)4(2)8;;;/h1,10-11H;2*1H;/q-2;;;+4/p-2 |
InChI Key |
NEZAFSJUBMDKMH-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.